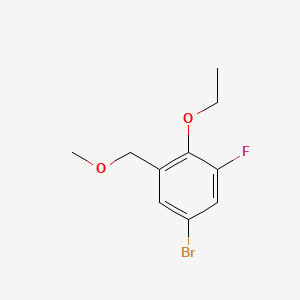
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methoxymethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes electrophilic aromatic substitution reactions, where bromine, ethoxy, and fluoro groups are introduced to the benzene ring through specific reagents and catalysts . The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the compound.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 5-methoxy-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene .
Aplicaciones Científicas De Investigación
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H12BrFO2 |
|---|---|
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12BrFO2/c1-3-14-10-7(6-13-2)4-8(11)5-9(10)12/h4-5H,3,6H2,1-2H3 |
Clave InChI |
ZCTVYELPBNLOKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1F)Br)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


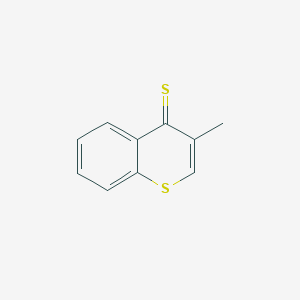
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
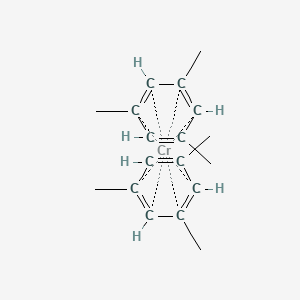

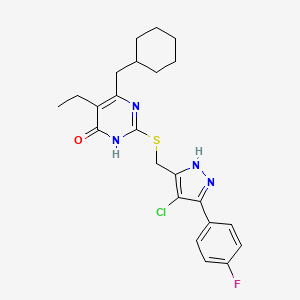
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
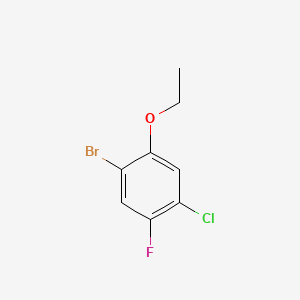
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)


